An In-depth Technical Guide to the Physicochemical Properties of 7-hydroxy-3-phenyl-2H-chromen-2-one
An In-depth Technical Guide to the Physicochemical Properties of 7-hydroxy-3-phenyl-2H-chromen-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of 7-hydroxy-3-phenyl-2H-chromen-2-one. The information is curated for researchers, scientists, and professionals in the field of drug development.
Core Physicochemical Properties
| Identifier | Value | Source |
| IUPAC Name | 7-hydroxy-3-phenylchromen-2-one | PubChem[1] |
| CAS Number | 6468-96-8 | PubChem[1] |
| Molecular Formula | C₁₅H₁₀O₃ | PubChem[1] |
| Molecular Weight | 238.24 g/mol | PubChem[1] |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)O)OC2=O | PubChem[1] |
| InChIKey | RIPZCQZTVDNJHQ-UHFFFAOYSA-N | PubChem[1] |
| Physicochemical Property | Value | Notes |
| Melting Point | Data not available | The melting point of the related compound 7-hydroxy-4-methyl-3-phenyl-2H-chromen-2-one is 231-232 °C[2]. |
| Boiling Point | Data not available | - |
| Solubility | Data not available | General solubility of 7-hydroxycoumarins is higher than their non-hydroxylated counterparts. They are generally soluble in organic solvents like DMSO, DMF, and ethanol. |
| pKa | Data not available | The pKa of the parent compound, 7-hydroxycoumarin, is approximately 7.11. The presence of the phenyl group at the 3-position may slightly influence the acidity of the hydroxyl group. |
| logP (Octanol-Water Partition Coefficient) | 3.2 | This is a computationally predicted value (XlogP3) from PubChem[1]. An experimental value is not readily available. |
Synthesis of 7-hydroxy-3-phenyl-2H-chromen-2-one
The most common and efficient method for the synthesis of 7-hydroxy-3-phenyl-2H-chromen-2-one is the Pechmann condensation . This reaction involves the acid-catalyzed condensation of a phenol with a β-ketoester. For the synthesis of the title compound, resorcinol is used as the phenolic component and ethyl benzoylacetate serves as the β-ketoester.
Experimental Protocol: Pechmann Condensation
Materials:
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Resorcinol
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Ethyl benzoylacetate
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Concentrated Sulfuric Acid (H₂SO₄)
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Ethanol
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Ice-cold water
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Standard laboratory glassware (round-bottom flask, magnetic stirrer, dropping funnel, beaker, filtration apparatus)
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, slowly add concentrated sulfuric acid.
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In a separate beaker, prepare a mixture of resorcinol (1 equivalent) and ethyl benzoylacetate (1 equivalent).
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Slowly add the resorcinol and ethyl benzoylacetate mixture to the chilled sulfuric acid dropwise using a dropping funnel, ensuring the temperature of the reaction mixture is maintained below 10 °C.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Upon completion, pour the reaction mixture into a beaker containing ice-cold water with vigorous stirring.
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A precipitate of crude 7-hydroxy-3-phenyl-2H-chromen-2-one will form.
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Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.
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The crude product can be purified by recrystallization from a suitable solvent, such as aqueous ethanol, to yield the pure compound.
Potential Biological Activities and Signaling Pathways
While specific studies on the biological activities of 7-hydroxy-3-phenyl-2H-chromen-2-one are limited, the broader class of 7-hydroxycoumarins and phenylcoumarins has been extensively investigated for various pharmacological effects, including anticancer and antimicrobial activities.
Anticancer Activity
Derivatives of the closely related 7-hydroxy-4-phenylchromen-2-one have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis (programmed cell death) and cell cycle arrest.
One of the key signaling pathways implicated in the anticancer effects of similar coumarin derivatives is the PI3K/Akt pathway . This pathway is crucial for cell survival and proliferation, and its inhibition can lead to apoptosis. It is hypothesized that 7-hydroxy-3-phenyl-2H-chromen-2-one may exert its anticancer effects through a similar mechanism.
The induction of apoptosis is often mediated through the activation of a cascade of enzymes called caspases. This can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway.
Antimicrobial Activity
Coumarin derivatives are known to possess a broad spectrum of antimicrobial activities against various bacteria and fungi. The general mechanism of action is believed to involve the disruption of the microbial cell membrane integrity and the inhibition of essential cellular enzymes. This disruption leads to the leakage of intracellular components and ultimately cell death.
Key Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization of 7-hydroxy-3-phenyl-2H-chromen-2-one.
Determination of Solubility (Shake-Flask Method)
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Preparation of Saturated Solution: Add an excess amount of the compound to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.
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Equilibration: Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge or filter the solution to separate the solid from the liquid phase.
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Quantification: Withdraw a known volume of the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
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Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).
Determination of pKa (Spectrophotometric Method)
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Preparation of Buffer Solutions: Prepare a series of buffer solutions with a range of known pH values.
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Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or ethanol).
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UV-Vis Spectra Measurement: Add a small, constant volume of the stock solution to each buffer solution to obtain a series of solutions with the same total compound concentration but different pH values. Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range.
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Data Analysis: Identify the wavelength(s) at which the absorbance changes significantly with pH. The pKa can be determined by plotting the absorbance at a specific wavelength against the pH and fitting the data to the Henderson-Hasselbalch equation or by using specialized software.
Determination of logP (RP-HPLC Method)
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Chromatographic System: Use a reverse-phase HPLC system with a C18 column.
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Mobile Phase: Prepare a series of mobile phases with varying compositions of an organic solvent (e.g., methanol or acetonitrile) and water.
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Standard Compounds: Select a series of standard compounds with known logP values that are structurally similar to the test compound.
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Chromatographic Runs: Inject the test compound and the standard compounds into the HPLC system using each mobile phase composition and determine their retention times.
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Calculation of Capacity Factor (k'): Calculate the capacity factor for each compound at each mobile phase composition using the formula: k' = (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the void time of the column.
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Extrapolation to 100% Water: For each compound, plot log(k') against the percentage of the organic solvent in the mobile phase and extrapolate the linear regression to 0% organic solvent (100% water) to obtain the log(k'_w) value.
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Correlation and logP Determination: Plot the log(k'_w) values of the standard compounds against their known logP values to create a calibration curve. Determine the logP of the test compound by interpolating its log(k'_w) value on this calibration curve.
Anticancer Cytotoxicity Assay (MTT Assay)
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Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
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Compound Treatment: Treat the cells with various concentrations of 7-hydroxy-3-phenyl-2H-chromen-2-one (typically dissolved in DMSO and then diluted in cell culture medium) for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the same concentration of DMSO without the compound).
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MTT Addition: After the treatment period, add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 2-4 hours.
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Formazan Solubilization: The viable cells will reduce the yellow MTT to purple formazan crystals. Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the cell viability against the compound concentration.
Antimicrobial Susceptibility Test (Broth Microdilution Method for MIC)
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Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (bacteria or fungi) in a suitable broth.
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Serial Dilution of Compound: Prepare a series of twofold dilutions of 7-hydroxy-3-phenyl-2H-chromen-2-one in a 96-well microtiter plate containing the broth.
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Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
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Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 18-24 hours).
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Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined by visual inspection or by measuring the absorbance at 600 nm.
